molecular formula C10H12N2 B8085234 7'-Aminospiro[cyclopropane-1,3'-indoline]

7'-Aminospiro[cyclopropane-1,3'-indoline]

Cat. No.: B8085234
M. Wt: 160.22 g/mol
InChI Key: ODIJBCAZUHUYKC-UHFFFAOYSA-N
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Description

7’-Aminospiro[cyclopropane-1,3’-indoline] is a unique organic compound characterized by its spirocyclic structure, which includes a cyclopropane ring fused to an indoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7’-Aminospiro[cyclopropane-1,3’-indoline] typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the regioselective construction of enol triflates from 2-azabicyclo[3.3.1]nonane ketones, followed by indolization of the resulting ene-hydrazides . This method allows for the effective formation of key indole intermediates, which are crucial for the total synthesis of the desired spirocyclic compound.

Industrial Production Methods: While specific industrial production methods for 7’-Aminospiro[cyclopropane-1,3’-indoline] are not widely documented, the scalable synthesis of indole derivatives, including spirocyclic compounds, often involves the use of catalytic processes and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7’-Aminospiro[cyclopropane-1,3’-indoline] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the indoline and cyclopropane moieties, which provide reactive sites for chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the indoline moiety.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indoline moiety can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7’-Aminospiro[cyclopropane-1,3’-indoline] involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Properties

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-8-3-1-2-7-9(8)12-6-10(7)4-5-10/h1-3,12H,4-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIJBCAZUHUYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC3=C2C=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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